12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide
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Overview
Description
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of indole derivatives and is characterized by the presence of a phenyl group, an indole moiety, and a benzothiazin-12-ol ring system with two dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzothiazin Ring: The benzothiazin ring can be introduced by reacting the indole derivative with a suitable thiol and an oxidizing agent to form the benzothiazin-12-ol structure.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction, where the benzothiazin-12-ol intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Oxidation to Form Dioxide Groups: The final step involves the oxidation of the benzothiazin-12-ol to introduce the dioxide groups, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide groups or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or benzothiazin rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Cyclization: Acid or base catalysts, heat, or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxide or quinone derivatives, while reduction may produce hydroxyl or amine derivatives.
Scientific Research Applications
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid, which also contain the indole moiety but differ in their functional groups and biological activities.
Benzothiazine Derivatives: Compounds like benzothiazine-3-one and benzothiazine-2,2-dioxide, which share the benzothiazine ring but have different substituents and properties.
Phenyl-Substituted Compounds: Compounds like phenylalanine and phenylbutazone, which contain a phenyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of the indole, benzothiazin, and phenyl moieties, which confer distinct chemical and biological properties.
Biological Activity
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide (CAS Number: 79253-81-9) is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{21}H_{15}N_{O}_3S with a molecular weight of approximately 361.41 g/mol. The structure includes a benzothiazine core which is known for various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazine exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of various benzothiazine derivatives found that compounds with specific substituents showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives ranged from 25 to 600 µg/mL, indicating varying levels of efficacy .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
Compound ID | MIC (µg/mL) | Target Bacteria |
---|---|---|
31 | 500 | Bacillus subtilis |
33 | 200 | Staphylococcus aureus |
45 | 100 | Bacillus subtilis |
50 | 300 | Staphylococcus aureus |
The presence of halogen substituents (e.g., bromine or chlorine) in certain positions on the aromatic ring was correlated with increased antibacterial activity. Specifically, compounds with para-substituted groups exhibited enhanced potency against bacterial strains .
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized benzothiazine derivatives against human cancer cells including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer activity .
Table 2: Cytotoxic Activity of Benzothiazine Derivatives Against Cancer Cell Lines
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
5d | HeLa | 0.37 |
5g | HeLa | 0.73 |
5k | HeLa | 0.95 |
Flow cytometry analysis revealed that these compounds induced apoptotic cell death in HeLa cells and effectively blocked the cell cycle at the sub-G1 phase, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory activity of benzothiazine derivatives has also been documented. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized benzothiazines highlighted their effectiveness against resistant strains of bacteria. The study reported that certain modifications to the benzothiazine core significantly enhanced their antimicrobial properties.
- Cytotoxicity in Cancer Models : Another case involved testing various benzothiazine derivatives against multiple cancer cell lines. The findings suggested that structural modifications could lead to improved selectivity and potency against specific types of cancer cells.
Properties
CAS No. |
79253-81-9 |
---|---|
Molecular Formula |
C21H15NO3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5,5-dioxo-12-phenylindolo[1,2-b][1,2]benzothiazin-12-ol |
InChI |
InChI=1S/C21H15NO3S/c23-21(16-9-2-1-3-10-16)17-11-5-7-13-19(17)26(24,25)22-18-12-6-4-8-15(18)14-20(21)22/h1-14,23H |
InChI Key |
XDDZOORJIBNUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N4C2=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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